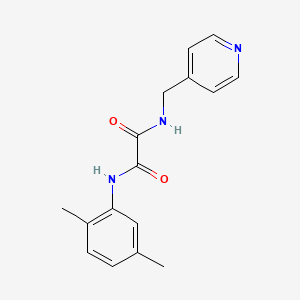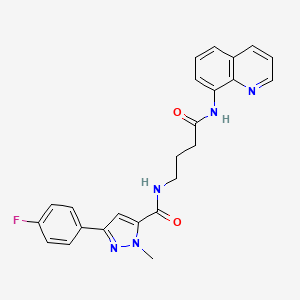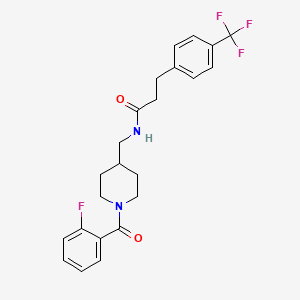
2-(1H-indazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indazol-5-yl)acetonitrile is a heterocyclic organic compound. It is a derivative of indazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of indazole derivatives, such as 2-(1H-indazol-5-yl)acetonitrile, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 2-(1H-indazol-5-yl)acetonitrile includes a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1H-indazol-5-yl)acetonitrile include transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
2-(1H-indazol-5-yl)acetonitrile is a powder at room temperature. It has a molecular weight of 157.17 .Applications De Recherche Scientifique
Antibacterial Activity
The compound’s imidazole ring, fused with an indazole moiety, contributes to its antibacterial potential. Researchers have synthesized derivatives of 2-(1H-indazol-5-yl)acetonitrile and evaluated their antibacterial effects against various pathogens. These compounds exhibit promising activity against Gram-positive and Gram-negative bacteria, making them valuable candidates for novel antibiotics .
Anticancer Properties
Indazole-containing heterocyclic compounds have gained attention as potential anticancer agents. The unique structural features of 2-(1H-indazol-5-yl)acetonitrile contribute to its cytotoxic effects. Researchers have explored its impact on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Anti-Inflammatory Effects
In vivo experiments have demonstrated that certain 2,3-disubstituted tetrahydro-2H-indazoles, including our compound of interest, exhibit anti-inflammatory activity. These findings suggest a role in managing inflammatory conditions, although additional research is warranted .
Luminescent Materials and Molecular Probes
A Schiff-base compound containing two indazole units linked by a flexible polyethylene bridge has been synthesized. This compound shows promise as a luminescent material and a matrix for MALDI-TOF-MS analysis. Its unique structure and photophysical properties make it an intriguing candidate for various applications in materials science and biochemistry .
Antihypertensive Potential
While not directly related to 2-(1H-indazol-5-yl)acetonitrile, other indazole derivatives have been investigated for their antihypertensive effects. These compounds modulate blood pressure by interacting with specific receptors or pathways. Future studies could explore similar effects for our compound .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-indazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRRKEBZJBTOTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indazol-5-yl)acetonitrile | |
CAS RN |
1000543-14-5 |
Source


|
| Record name | 2-(1H-indazol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2368946.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)
